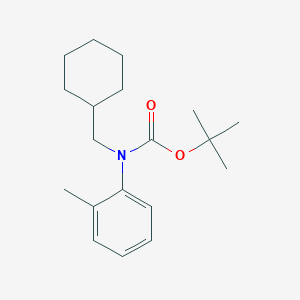

Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate

Description

Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a nitrogen atom substituted with a cyclohexylmethyl group and a 2-methylphenyl moiety.

Properties

IUPAC Name |

tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO2/c1-15-10-8-9-13-17(15)20(18(21)22-19(2,3)4)14-16-11-6-5-7-12-16/h8-10,13,16H,5-7,11-12,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNDSGZWCGPEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(CC2CCCCC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(cyclohexylmethyl)-N-(2-methylphenyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving the tert-butyl group.

Reduction: Reduction reactions may target the carbamate group, leading to the formation of amines.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Oxidation of the tert-butyl group can lead to the formation of tert-butyl alcohol.

Reduction: Reduction of the carbamate group can yield N-(cyclohexylmethyl)-N-(2-methylphenyl)amine.

Substitution: Substitution reactions on the aromatic ring can produce various substituted derivatives.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of derivatives of tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate as antitubercular agents. Notably, compounds incorporating cyclohexanemethyl groups have shown promising activity against Mycobacterium tuberculosis, particularly multidrug-resistant strains.

- Case Study : A study evaluated a series of 2,5-dimethylpyrrole derivatives, including those with cyclohexylmethyl substituents. These derivatives exhibited significant inhibitory effects against M. tuberculosis with minimal cytotoxicity towards human pulmonary fibroblasts and murine macrophages . The most active compounds demonstrated MIC90 values below 1 µg/mL, indicating strong efficacy against resistant strains.

Cytotoxicity Profiles

The cytotoxicity of these compounds was assessed in vitro, revealing that selected derivatives maintained low toxicity levels while effectively inhibiting intracellular mycobacterial growth. This dual action suggests their potential as therapeutic agents in treating tuberculosis without compromising host cell viability .

Summary of Research Findings

| Study | Compound Tested | Activity | MIC90 (µg/mL) | Cytotoxicity |

|---|---|---|---|---|

| Study A | Derivative 5n | Antitubercular | < 1 | Low |

| Study B | Derivative 5q | Antitubercular | < 1 | Low |

| Study C | Derivative 5r | Antitubercular | < 1 | Low |

Mechanism of Action

The mechanism of action of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by forming a stable carbamate-enzyme complex. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

- The target compound’s cyclohexylmethyl and 2-methylphenyl groups increase steric bulk and lipophilicity compared to hydroxy-substituted analogs like the 3-hydroxycyclopentyl derivative (). This makes the target more suitable for applications requiring nonpolar environments, such as membrane permeability in drug design.

- Hydroxy-substituted derivatives (e.g., 73805-97-7) exhibit higher hydrophilicity, favoring solubility in aqueous media and interactions with polar biological targets .

Aromatic and Halogenated Carbamates

Key Differences :

- The 4-chlorophenethyl group in 167886-56-8 introduces an electron-withdrawing effect, which may enhance electrophilic reactivity or alter metabolic pathways compared to the target’s 2-methylphenyl group .

- The 2-hydroxyphenyl derivative (148330-09-0) demonstrates phenolic properties, enabling pH-dependent solubility and metal chelation, unlike the purely lipophilic target compound .

Heterocyclic and Fluorinated Carbamates

Key Differences :

- Fluorinated derivatives (e.g., 1268520-95-1) leverage fluorine’s electronegativity to improve metabolic stability and bioavailability, a feature absent in the target compound .

- Bicyclic systems (e.g., 880545-32-4) offer structural rigidity, enhancing binding affinity to biological targets compared to the target’s flexible cyclohexylmethyl group .

Functional Group-Driven Reactivity

- Azide-containing carbamates (e.g., block B in ) are utilized in click chemistry for bioconjugation, whereas the target compound’s inert substituents favor use as a stable intermediate .

- Boc-protected amines (e.g., 134575-47-6 in ) are critical in peptide synthesis, but substituent bulk in the target compound may hinder deprotection efficiency under acidic conditions .

Biological Activity

Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 304.43 g/mol

The structure includes a tert-butyl group, a cyclohexyl moiety, and a 2-methylphenyl group, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to inhibit specific enzymes by forming stable carbamate-enzyme complexes, disrupting normal cellular processes. Such interactions can lead to various pharmacological effects, including anti-inflammatory and anti-tumor activities.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities. Notably, the following activities have been observed:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Mycobacterium tuberculosis. In related studies, derivatives with similar structural motifs demonstrated significant inhibitory effects on M. tuberculosis with MIC values below 1 µg/mL .

- Cytotoxicity : Initial evaluations indicate moderate cytotoxicity against human pulmonary fibroblasts and murine macrophages. This suggests potential applications in targeting cancer cells or other pathological conditions .

- Enzyme Inhibition : The compound may serve as a probe for studying enzyme-catalyzed reactions, particularly those involving carbamate formation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate | CHNO | Contains hydroxymethyl group; used in enzyme studies. |

| Tert-butyl (4-(2-aminoethyl)cyclohexyl)carbamate | CHNO | Features an aminoethyl side chain; potential for similar biological activities. |

| Tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamate | CHNO | Contains a phenyl cyclopropane moiety; explored for analgesic properties. |

This table illustrates how structural variations can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

- Antitubercular Activity : A study highlighted the effectiveness of structurally similar compounds against M. tuberculosis, emphasizing the importance of the cyclohexane moiety in enhancing antimicrobial activity . The compounds were evaluated using high-throughput screening methods that identified promising candidates for further development.

- Cytotoxicity Profiles : Another investigation assessed the cytotoxic effects of various derivatives on human cell lines. The results indicated that certain modifications led to improved selectivity and reduced toxicity, making them suitable for therapeutic applications .

- Mechanistic Insights : Computational modeling and docking studies have provided insights into how these compounds interact with target proteins involved in disease pathways, such as those implicated in cancer and infectious diseases .

Q & A

Q. What stability issues arise under varying pH or temperature, and how are they mitigated?

- Methodological Answer : The compound degrades under acidic (pH < 3) or basic (pH > 10) conditions, forming amines and CO₂. Use buffered solutions (pH 6–8) during biological assays. Thermal stability studies (TGA/DSC) reveal decomposition thresholds (>150°C). For reactions requiring elevated temperatures, employ short-duration microwave heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.